molecular formula C15H20OS2Si2 B8132573 4,10-bis(trimethylsilyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one

4,10-bis(trimethylsilyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one

Cat. No.: B8132573
M. Wt: 336.6 g/mol
InChI Key: DACCRRMOIJDULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one typically involves the reaction of cyclopentadiene derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one involves its ability to participate in various chemical reactions due to the presence of reactive silicon and sulfur atoms. These atoms can interact with other molecules, facilitating processes such as electron transfer, bond formation, and bond cleavage. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one is unique due to its specific structure, which combines the properties of both silicon and sulfur atoms.

Properties

IUPAC Name

4,10-bis(trimethylsilyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20OS2Si2/c1-19(2,3)11-7-9-13(16)10-8-12(20(4,5)6)18-15(10)14(9)17-11/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACCRRMOIJDULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(S1)C3=C(C2=O)C=C(S3)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20OS2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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